[(1S)-2-Methylidenecyclopropyl]methanol
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Overview
Description
[(1S)-2-Methylidenecyclopropyl]methanol is a chemical compound with the molecular formula C5H8O and a molecular weight of 84.12 g/mol . It is characterized by a cyclopropyl ring with a methylene group and a hydroxyl group attached to it. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-2-Methylidenecyclopropyl]methanol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of a cyclopropylcarbinol derivative with a methylene source under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and continuous flow reactors. The process is designed to maximize efficiency and minimize by-products, ensuring a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
[(1S)-2-Methylidenecyclopropyl]methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form cyclopropylmethane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclopropyl aldehydes, cyclopropyl ketones, and various substituted cyclopropyl derivatives .
Scientific Research Applications
[(1S)-2-Methylidenecyclopropyl]methanol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S)-2-Methylidenecyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its unique structure allows it to participate in ring-opening reactions and other transformations that are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Similar in structure but lacks the methylene group.
Cyclopropylcarbinol: Another related compound with different functional groups.
Methylenecyclopropane: Shares the cyclopropyl ring but differs in the attached groups.
Uniqueness
[(1S)-2-Methylidenecyclopropyl]methanol is unique due to its combination of a cyclopropyl ring with a methylene and hydroxyl group. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
[(1S)-2-methylidenecyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-4-2-5(4)3-6/h5-6H,1-3H2/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFQAARMEJVWAL-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1C[C@@H]1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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